molecular formula C16H21F3N2O2 B1407238 Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 886767-93-7

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1407238
CAS No.: 886767-93-7
M. Wt: 330.34 g/mol
InChI Key: OFLVGTQESIIGGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(trifluoromethyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the tert-butyl and trifluoromethyl groups can enhance its stability and binding affinity compared to similar compounds .

Biological Activity

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS No. 886767-93-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}F3_3N2_2O2_2
  • Molecular Weight : 330.35 g/mol
  • Purity : Typically above 97% .

The trifluoromethyl group (-CF3_3) attached to the phenyl ring significantly influences the compound's biological activity. This modification enhances lipophilicity and can improve binding affinity to various biological targets. The presence of the piperazine moiety is known to facilitate interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The mechanism often involves modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. For instance, studies have shown that related piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in the synaptic cleft .

Antimicrobial Activity

The compound has shown potential antimicrobial properties in preliminary studies. A study evaluating various piperazine derivatives found that those with trifluoromethyl substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria . The trifluoromethyl group appears to play a crucial role in increasing the potency of these compounds.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

  • Cell Viability Assays : To assess cytotoxicity.
  • Binding Affinity Studies : To determine interaction with specific receptors (e.g., serotonin receptors).

Table 1 summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50_{50} / EC50_{50} ValuesNotes
Antimicrobial64 μg/mL against N. meningitidisModerate activity
AntidepressantEC50_{50}: 100 nM in mouse splenocytesSignificant rescue effect
Serotonin Reuptake InhibitionIC50_{50}: 30 nMEnhanced binding affinity

Case Studies

  • Antidepressant Activity : A study conducted on mouse models demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
  • Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other piperazine derivatives for their antimicrobial effects against various pathogens. Results indicated that it exhibited superior activity against certain strains compared to non-fluorinated analogs .

Properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVGTQESIIGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.